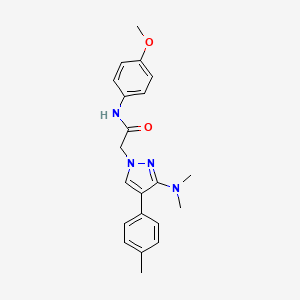

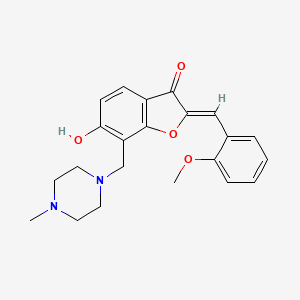

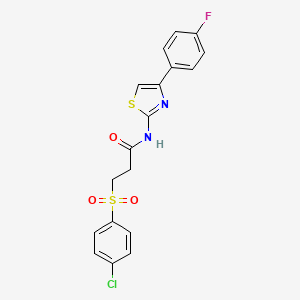

2-(2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-amine hydrochloride” is a derivative of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines . These compounds have been studied as isosteres of 2,2-dimethylchromans, which are known to act as inhibitors of insulin release and vascular smooth muscle relaxants .

Scientific Research Applications

Electrochemical and Structural Properties

A study on dihydro-benzoxazine dimer derivatives, which share structural similarities with the compound , investigated the influences of chemical functionalities on their crystal structures and electrochemical properties. These derivatives, synthesized with different substituents, demonstrated significant variations in their electrochemical behaviors and crystal packing, offering insights into their potential applications in chelating agents and materials science (Suetrong et al., 2021).

Chemical Reactivity and Derivative Synthesis

The reactivity of related benzoxazine compounds with primary aromatic amines and acetylenedicarboxylate was explored to synthesize novel pyrimido[1,2-a]benzimidazoles and their derivatives. This work underscores the versatility of benzoxazine compounds in generating structurally diverse libraries, which could be applicable in developing new materials or chemical sensors (Troxler & Weber, 1974).

Polymer Chemistry

Research into main-chain type polybenzoxazines derived from primary amine-functionalized benzoxazine monomers highlights the potential of benzoxazine-based compounds in creating novel polymeric materials. These materials exhibit promising thermal properties and crosslinking behavior, relevant for applications in high-performance polymers and composites (Agag et al., 2011).

Nanomaterial Synthesis

A novel approach to synthesizing nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition was demonstrated. This methodology suggests an innovative route to producing metal oxide nanomaterials with applications in catalysis, energy storage, and environmental remediation (Veranitisagul et al., 2011).

Eco-friendly Chemical Synthesis

The synthesis of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives via an eco-friendly Mannich type condensation-cyclization reaction highlights the compound's role in green chemistry. These derivatives exhibited significant antimicrobial activity, pointing to potential applications in developing new antimicrobial agents with reduced environmental impact (Mathew et al., 2010).

Mechanism of Action

Mode of Action

Similar compounds have been known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets, which are yet to be identified for this compound.

Biochemical Pathways

It’s worth noting that similar compounds have been found to impact various biochemical pathways, leading to downstream effects

Result of Action

Similar compounds have been found to exhibit various biological activities, including antibacterial, antifungal, and anticancer activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Future Directions

The future directions for this compound could involve further exploration of its biological activities, particularly its potential as an inhibitor of insulin release and its effects on vascular smooth muscle relaxation . Further studies could also explore its synthesis process and its physical and chemical properties.

properties

IUPAC Name |

2-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-12(2)9-14(8-7-13)10-5-3-4-6-11(10)15-12;/h3-6H,7-9,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVPZVBBNKHZGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C2=CC=CC=C2O1)CCN)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B2886370.png)

![1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2886372.png)

![tert-butyl (2R)-2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}azetidine-1-carboxylate](/img/structure/B2886379.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-ethylurea](/img/structure/B2886383.png)

![4-benzoyl-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2886384.png)

![1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2886386.png)